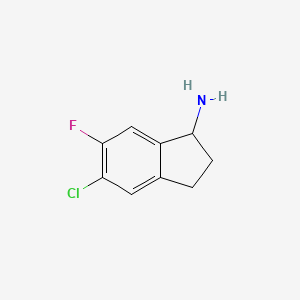

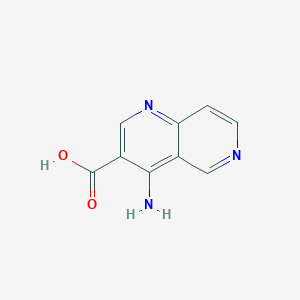

4-Amino-1,6-naphthyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-amino-1,6-naftiridina-3-carboxílico es un compuesto heterocíclico que contiene nitrógeno. Pertenece a la familia de las naftiridinas, que se caracteriza por un sistema de anillos fusionados que resulta de la fusión de dos piridinas a través de dos átomos de carbono adyacentes

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 4-amino-1,6-naftiridina-3-carboxílico típicamente involucra reacciones de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de 3-aminopiridina con dietil metilenomalonato seguida de ciclización térmica puede producir la estructura de naftiridina deseada .

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados se pueden emplear para escalar el proceso de producción de manera eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 4-amino-1,6-naftiridina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esto puede conducir a la formación de diferentes derivados con actividades biológicas alteradas.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Reactivos electrofílicos o nucleofílicos dependiendo de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varias naftiridinas sustituidas, que pueden exhibir diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

El ácido 4-amino-1,6-naftiridina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial como agente antimicrobiano y anticancerígeno.

Medicina: Se investiga por su papel en el desarrollo de nuevos agentes terapéuticos para diversas enfermedades.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo por el cual el ácido 4-amino-1,6-naftiridina-3-carboxílico ejerce sus efectos implica la interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana puede deberse a la inhibición de la ADN girasa bacteriana, una enzima esencial para la replicación del ADN . Las propiedades anticancerígenas del compuesto podrían atribuirse a su capacidad de inducir apoptosis en las células cancerosas a través de diversas vías de señalización .

Compuestos Similares:

1,5-Naftiridina: Otro isómero con diferentes actividades biológicas.

1,8-Naftiridina: Conocida por su uso en química medicinal y como ligando en química de coordinación.

Singularidad: El ácido 4-amino-1,6-naftiridina-3-carboxílico destaca por sus grupos funcionales específicos, que confieren actividades biológicas y patrones de reactividad únicos. Su capacidad de sufrir diversas reacciones químicas y su potencial en varios campos científicos lo convierten en un compuesto de gran interés .

Comparación Con Compuestos Similares

1,5-Naphthyridine: Another isomer with different biological activities.

1,8-Naphthyridine: Known for its use in medicinal chemistry and as a ligand in coordination chemistry.

Uniqueness: 4-Amino-1,6-naphthyridine-3-carboxylic acid stands out due to its specific functional groups, which confer unique biological activities and reactivity patterns. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .

Propiedades

Fórmula molecular |

C9H7N3O2 |

|---|---|

Peso molecular |

189.17 g/mol |

Nombre IUPAC |

4-amino-1,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-8-5-3-11-2-1-7(5)12-4-6(8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |

Clave InChI |

NZLHTKARPIULTB-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC2=C(C(=CN=C21)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)

![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)

![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)